molecular formula C17H19N5O3 B2421099 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034275-43-7

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B2421099
CAS RN: 2034275-43-7
M. Wt: 341.371
InChI Key: FJTORZJGKAMSLP-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer and Antimicrobial Activities : Research by Kumar et al. (2019) explores the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling. These compounds demonstrated inhibition activity against HCT 116 cancer cell line and exhibited antimicrobial activities (Kumar et al., 2019). This indicates the potential of related compounds in therapeutic applications.

  • Herbicidal Activity : Moran (2003) developed substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with significant herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential agricultural applications for similar compounds (Moran, 2003).

  • Adenosine Human Receptor Antagonists : Falsini et al. (2017) described the development of adenosine human receptor antagonists using 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold. Some compounds showed high selectivity and potential for treating Parkinson's disease, highlighting the therapeutic significance of such scaffolds in neurodegenerative diseases (Falsini et al., 2017).

  • Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, which demonstrated significant antioxidant activity. This study underscores the potential of such compounds in developing treatments for oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis and Chemical Properties

  • Synthetic Pathways : Studies have explored various synthetic routes for creating heterocyclic compounds with potential biological activities. For example, the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives incorporating antipyrine moieties, indicating the versatility and potential for diversification in drug design (Riyadh et al., 2013).

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-25-17-16-21-20-14(22(16)9-8-18-17)11-19-15(23)10-12-6-4-5-7-13(12)24-2/h4-9H,3,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTORZJGKAMSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide

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